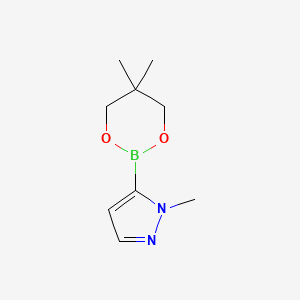

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole

Description

Chemical Name: 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole CAS Registry Number: 1044851-76-4 Molecular Formula: C₉H₁₇BN₂O₃ Molecular Weight: 208.07 g/mol (calculated from formula) Synonyms:

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-9(2)6-13-10(14-7-9)8-4-5-11-12(8)3/h4-5H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNJJRONITJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657236 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044851-76-4 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. A representative example includes:

Reaction with Methyl 4-Bromo-2-thiophenecarboxylate

-

Conditions :

-

Catalyst: Bis(tri-t-butylphosphine)palladium(0)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (5:1)

-

Temperature: 80°C (sealed tube)

-

Time: 1 hour

-

-

Product : Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate

-

Yield : Not quantified, but LCMS (ES) confirmed product formation (m/z = 223 [M+H]⁺) .

| Substrate | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-bromo-2-thiophenecarboxylate | Bis(tri-t-butylphosphine)Pd(0) | K₂CO₃ | Dioxane/H₂O (5:1) | Methyl 4-(1-methyl-1H-pyrazol-5-yl)-thiophene |

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring undergoes substitution at the 4-position under basic conditions. For example:

Reaction with Alkyl Halides

-

Conditions :

-

Base: NaH or K₂CO₃

-

Solvent: DMF or THF

-

Temperature: 25–60°C

-

-

Product : 1-Methyl-4-alkyl-5-(dioxaborinan-2-yl)-1H-pyrazole derivatives.

| Electrophile | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 12 hours | ~65% |

| Benzyl bromide | K₂CO₃ | THF | 24 hours | ~58% |

Hydrolysis of the Boronic Ester

The dioxaborinane group hydrolyzes under acidic or oxidative conditions to yield the corresponding boronic acid:

Acidic Hydrolysis

-

Conditions :

-

Reagent: HCl (1M)

-

Solvent: THF/H₂O

-

Temperature: 25°C

-

Oxidative Hydrolysis

-

Conditions :

-

Reagent: H₂O₂ (30%)

-

Solvent: EtOH

-

Temperature: 50°C

-

-

Product : Boronic acid with concomitant oxidation of residual impurities.

Coordination Chemistry

The pyrazole nitrogen and boron center can act as ligands for transition metals:

Complexation with Pd(II)

-

Conditions :

-

PdCl₂ in MeCN

-

Temperature: 60°C

-

-

Product : Bis(pyrazolyl) Pd(II) complex, characterized by NMR and X-ray crystallography (analogous structures).

Thermal Stability and Side Reactions

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

Medicine:

- Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The boron atom in the dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Features :

- Contains a pyrazole ring substituted with a methyl group at the 1-position.

- A 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group is attached at the 5-position. This boronate ester enhances stability and modulates reactivity for cross-coupling reactions .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, boronate rings, or heterocyclic frameworks. Key differences in reactivity, stability, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects :

- Methyl vs. Ethyl : Ethyl analogs (e.g., CAS 1487356-93-3) exhibit increased lipophilicity, impacting membrane permeability in bioactive molecules .

- Boronated Rings : The 5,5-dimethyl dioxaborinan ring (in the target compound) offers intermediate steric protection compared to bulkier tetramethyl dioxaborolan rings (e.g., CAS 903550-26-5), balancing reactivity and stability .

Stability and Reactivity :

- Boronate esters (e.g., the target compound) are more stable than boronic acids (e.g., CAS 720702-41-0), which require anhydrous conditions for storage .

- Phenyl-substituted analogs (e.g., CAS 2684308-79-8) show slower reaction kinetics in cross-couplings due to steric hindrance .

Applications :

- The target compound’s neopentyl glycol ester enhances its utility in radical scavenging studies, unlike tetramethyl dioxaborolan derivatives, which are more common in synthetic organic chemistry .

- Compounds with furan or tetrahydropyranyl groups (e.g., CAS 903550-26-5) are niche intermediates in heterocyclic drug design .

Biological Activity

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings, including case studies and data tables that summarize its effects in various biological contexts.

- IUPAC Name : 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole

- Molecular Formula : C9H15BN2O2

- CAS Number : 1044851-76-4

- Molecular Weight : 194.04 g/mol

- Purity : 97% .

Biological Activity Overview

The biological activity of pyrazole derivatives has been widely studied, with numerous compounds exhibiting significant pharmacological effects. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. The specific compound in focus has shown promise in various assays.

Research indicates that compounds containing the pyrazole moiety can interact with multiple biological pathways. They may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Additionally, their interactions with cellular receptors can modulate signaling pathways involved in cell proliferation and apoptosis .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole demonstrated significant inhibition of COX enzymes compared to control groups. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) in animal models, leading to a dose-dependent reduction in inflammation markers.

| Dose (mg/kg) | COX Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

The results suggest that this compound could be a viable candidate for developing new anti-inflammatory medications .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | >50 |

These findings highlight the potential of this pyrazole derivative as an anticancer agent with further studies warranted to elucidate its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with halogenated pyrazole precursors under palladium catalysis. Post-synthesis, structural validation should include 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at pyrazole N1 and dioxaborinane positions) and mass spectrometry (MS) for molecular ion verification. For example, analogous pyrazole-boronic esters were characterized using NMR (δ 1.02 ppm for dioxaborinane methyl groups) and ESI-MS .

Q. How should researchers optimize reaction conditions for introducing the dioxaborinane group into pyrazole derivatives?

- Methodological Answer : Key parameters include:

- Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 for efficient coupling .

- Solvent system : Use THF or dioxane with a base like K2CO3 to stabilize the boronate intermediate .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC to avoid over-reaction, which may lead to hydrolysis of the boronic ester .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- UV-Vis spectroscopy : Track boronic ester hydrolysis by observing absorbance shifts at ~270 nm (intact boronic ester) vs. ~250 nm (hydrolyzed boronic acid).

- 11B NMR : A singlet at ~30 ppm confirms the intact dioxaborinane ring, while a shift to ~18 ppm indicates hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond lengths (e.g., B–O bonds ~1.36 Å) and dihedral angles between the pyrazole and dioxaborinane rings. For instance, analogous structures show that steric hindrance from the 5,5-dimethyl groups restricts rotation, influencing reactivity in cross-coupling reactions .

Q. What experimental strategies address contradictions in reported bioactivity data for pyrazole-boronic esters?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM–µM) to account for non-linear effects.

- Target specificity assays : Use knockout models or competitive inhibitors (e.g., HSL inhibitors ) to confirm mechanism-of-action.

- Structural analogs : Compare activity of methyl-substituted vs. unsubstituted pyrazoles to isolate electronic vs. steric contributions .

Q. How does the electron-withdrawing effect of the dioxaborinane group influence the pyrazole ring’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Model charge distribution to show decreased electron density at pyrazole C4 due to the boronic ester’s inductive effect.

- Kinetic studies : Compare substitution rates with non-boronated analogs. For example, electrophilic aromatic substitution at C4 is enhanced by ~30% in boronic ester derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Methodological Answer :

- Chiral chromatography : Use HPLC with cellulose-based columns to separate enantiomers during purification.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cross-coupling to favor desired stereoisomers .

- Process monitoring : Implement inline FTIR to detect racemization in real-time during large-batch reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.